4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid

Description

BenchChem offers high-quality 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-chloro-4-methylphenyl)-3-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO2/c1-8-2-3-9(6-12(8)15)11-5-4-10(14(17)18)7-13(11)16/h2-7H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOQXPQAPCFGNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10690299 |

Source

|

| Record name | 3'-Chloro-2-fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10690299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261965-53-0 |

Source

|

| Record name | 3'-Chloro-2-fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10690299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid

Abstract

This technical guide provides a comprehensive analysis of the predicted physicochemical properties of the novel biphenyl carboxylic acid derivative, 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid. In the absence of extensive experimental data in publicly accessible literature, this document leverages established computational models and structure-property relationships to provide reliable estimations critical for applications in drug discovery and materials science. We present predicted values for key parameters including molecular weight, lipophilicity (LogP), acidity (pKa), and aqueous solubility. Furthermore, this guide outlines the standard experimental methodologies that would be employed for the empirical validation of these properties, explaining the causal relationships between a compound's structure and its macroscopic behavior. This document is intended for researchers, medicinal chemists, and drug development professionals who require a robust understanding of this compound's characteristics to inform synthesis, screening, and formulation efforts.

Introduction and Compound Identification

4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid is a complex small molecule featuring a biphenyl scaffold, a structural motif prevalent in many active pharmaceutical ingredients (APIs). The molecule is functionalized with a carboxylic acid group, rendering it acidic, and is further substituted with chloro, fluoro, and methyl groups. These substitutions are strategically employed in medicinal chemistry to modulate a compound's steric, electronic, and metabolic properties.

The precise arrangement of these functional groups dictates the molecule's three-dimensional conformation and its ability to interact with biological targets. Understanding its fundamental physicochemical properties is the first and most critical step in evaluating its potential as a drug candidate, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Compound Details:

-

IUPAC Name: 4-(3-chloro-4-methylphenyl)-3-fluorobenzoic acid

-

Molecular Formula: C₁₄H₁₀ClFO₂

-

CAS Number: 1261970-03-9[1]

-

Canonical SMILES: CC1=C(C=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O)Cl

-

InChI Key: BAMZHEJUJHPHED-UHFFFAOYSA-N[1]

The Critical Role of Physicochemical Properties in Drug Development

The journey of a small molecule from a laboratory curiosity to a therapeutic agent is fundamentally dictated by its physicochemical properties. These parameters are not arbitrary data points; they are direct determinants of a drug's behavior in a biological system. For a molecule like 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid, each property provides a piece of the puzzle.

-

Lipophilicity (LogP/LogD): This parameter, which describes the partitioning of a compound between an oily (n-octanol) and an aqueous phase, is a crucial surrogate for its ability to cross biological membranes. Optimal lipophilicity is essential for oral absorption and penetration into target tissues.

-

Acidity (pKa): The pKa value indicates the extent of ionization of the carboxylic acid group at a given pH. This is paramount, as the charge state of a molecule affects its solubility, permeability, and ability to bind to its target receptor.

-

Solubility: A drug must dissolve in physiological fluids to be absorbed. Poor aqueous solubility is a leading cause of failure in drug development, hindering the translation of potent compounds into effective medicines.

-

Polar Surface Area (PSA): PSA is correlated with a molecule's ability to permeate cell membranes via passive diffusion. It is a key descriptor used in computational models to predict cell permeability and blood-brain barrier penetration.

The interplay of these properties is complex and often requires a delicate balancing act during the lead optimization phase of drug discovery.

Predicted Physicochemical Profile

Given the lack of published experimental data for 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid, the following properties have been estimated using well-validated computational algorithms and by analogy to structurally similar compounds. The data from the closely related isomer, 4-(3-Chloro-2-methylphenyl)-3-fluorobenzoic acid (PubChem CID: 53226650), provides a strong basis for these predictions.[1]

| Property | Predicted Value | Method/Basis of Prediction |

| Molecular Weight | 264.68 g/mol | Calculated from Molecular Formula (C₁₄H₁₀ClFO₂)[1] |

| XLogP3-AA (LogP) | ~4.2 | Based on the XLogP3 3.0 algorithm; highly similar to the 4.2 value of its 2-methyl isomer.[1] |

| pKa (Acidity) | 3.7 - 4.0 | Estimated based on the electron-withdrawing effects of the fluoro and chloro substituents, relative to benzoic acid (pKa ~4.2) and 3-fluorobenzoic acid (pKa 3.86). |

| Aqueous Solubility | Low | Inferred from the high predicted LogP value. Compounds with LogP > 3 are often poorly soluble in water. |

| Polar Surface Area (PSA) | 37.3 Ų | Based on the identical polar atom composition to its 2-methyl isomer.[1] |

| Hydrogen Bond Donors | 1 | From the carboxylic acid group (-OH).[1] |

| Hydrogen Bond Acceptors | 3 | From the two oxygen atoms and the fluorine atom.[1] |

| Rotatable Bond Count | 2 | The C-C bond of the biphenyl system and the C-COOH bond.[1] |

Methodologies for Experimental Determination

To move from prediction to empirical fact, a series of standardized experiments would be required. The following protocols represent the gold-standard approaches for validating the key physicochemical properties of a novel compound like 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new chemical entity (NCE) begins with computational predictions, which then guide targeted, resource-intensive experimental validation.

Sources

4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid CAS number and molecular weight

An In-depth Technical Guide to 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic Acid

This guide provides a comprehensive technical overview of 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid, a substituted biphenyl carboxylic acid of interest to researchers in medicinal chemistry and materials science. While this specific isomer is not widely cataloged, this document consolidates essential information regarding its chemical identity, a robust synthetic pathway, and expected analytical characterization based on established chemical principles and data from closely related analogues.

Compound Identification and Physicochemical Properties

4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid is a biphenyl derivative characterized by a specific substitution pattern on its two phenyl rings. The precise arrangement of the chloro, methyl, and fluoro substituents, along with the carboxylic acid group, dictates its unique chemical and physical properties.

Chemical Structure

The structure consists of a benzoic acid molecule where the hydrogen at position 4 is substituted by a 3-chloro-4-methylphenyl group. A fluorine atom is also present at position 3 of the benzoic acid ring.

Physicochemical Data

| Property | 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic Acid | 4-(3-Chloro-2-methylphenyl)-3-fluorobenzoic acid[1] | 4-(3-Chloro-4-methylphenyl)-2-fluorobenzoic acid[2] |

| Molecular Formula | C₁₄H₁₀ClFO₂ | C₁₄H₁₀ClFO₂ | C₁₄H₁₀ClFO₂ |

| Molecular Weight | 264.68 g/mol (Calculated) | 264.68 g/mol | 264.7 g/mol |

| CAS Number | Not Assigned | 1261970-03-9 | 1261901-57-8 |

| Monoisotopic Mass | 264.0353 Da (Calculated) | 264.0353354 Da | Not Available |

Synthesis Methodology: Suzuki-Miyaura Cross-Coupling

The most logical and versatile method for synthesizing 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid, offering high yields and excellent functional group tolerance.[3][4][5]

The proposed synthetic strategy involves the coupling of (3-chloro-4-methylphenyl)boronic acid with a suitable 4-halo-3-fluorobenzoic acid derivative. 4-Bromo-3-fluorobenzoic acid is an ideal coupling partner due to the high reactivity of the carbon-bromine bond in palladium-catalyzed reactions.

Proposed Synthetic Workflow

The following diagram illustrates the key steps in the proposed synthesis of the title compound.

Caption: Proposed workflow for the synthesis of 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of similar substrates.[3][5]

-

Reaction Setup: In a round-bottom flask, combine 4-bromo-3-fluorobenzoic acid (1.0 eq), (3-chloro-4-methylphenyl)boronic acid (1.1 eq), and potassium carbonate (2.5 eq).

-

Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The reaction mixture should be thoroughly degassed by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and wash with a non-polar solvent like ethyl acetate to remove non-polar impurities.

-

Acidification: Carefully acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~2. The product, being a carboxylic acid, will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove inorganic salts.

-

Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

Comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid. The expected data are extrapolated from general principles of spectroscopy and published data for analogous biphenyl carboxylic acids.[6][7]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as multiplets in the range of 7.0-8.2 ppm. The carboxylic acid proton will be a broad singlet at >10 ppm. The methyl group protons will be a singlet around 2.4 ppm. |

| ¹³C NMR | Aromatic carbons will be observed between 115-145 ppm. The carboxylic acid carbonyl carbon will be downfield, typically >165 ppm. The methyl carbon will appear around 20 ppm. |

| IR Spectroscopy | A broad O-H stretch from the carboxylic acid will be centered around 3000 cm⁻¹. A sharp C=O stretch will be present around 1700 cm⁻¹. C-Cl, C-F, and aromatic C-H and C=C stretches will also be observable. |

| Mass Spectrometry (ESI-) | The primary ion observed will be the deprotonated molecule [M-H]⁻ at an m/z corresponding to ~263.03. The characteristic isotopic pattern for one chlorine atom (M and M+2 in a ~3:1 ratio) will be a key diagnostic feature. |

Safety and Handling

No specific safety data exists for 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid. However, based on the data for its precursors and related compounds like 4-chloro-3-fluorobenzoic acid, the following precautions are advised.[8]

-

Hazard Statements: Assumed to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8] It may also be harmful if swallowed, in contact with skin, or if inhaled.

-

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse immediately with plenty of water.

-

Applications and Future Directions

Substituted biphenyl carboxylic acids are privileged structures in medicinal chemistry and materials science.[6] Fluorine-containing organic molecules, in particular, are of high interest due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered electronic characteristics.[5][9] This compound could serve as a key building block or intermediate for:

-

Pharmaceuticals: Development of novel anti-inflammatory, anti-cancer, or anti-viral agents.

-

Agrochemicals: Synthesis of new pesticides and herbicides.

-

Materials Science: Creation of liquid crystals or functional polymers.

Further research is required to explore the specific biological activities and material properties of this compound.

References

-

PubChem. 4-(3-Chloro-2-methylphenyl)-3-fluorobenzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

Liu, W., Zhou, X., Mei, G. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research. Available from: [Link]

-

PubChem. 4-(3-Chloro-2-methylphenyl)-3-fluorobenzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 4-Chloro-3-fluorobenzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

Semantic Scholar. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Semantic Scholar. Available from: [Link]

-

MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available from: [Link]

-

The Royal Society of Chemistry. Spectra and physical data of (A2). The Royal Society of Chemistry. Available from: [Link]

-

Oakwood Chemical. 4-(3-Chloro-4-methylphenyl)-2-fluorobenzoic acid, min 98%. Oakwood Chemical. Available from: [Link]

Sources

- 1. 4-(3-Chloro-2-methylphenyl)-3-fluorobenzoic acid | C14H10ClFO2 | CID 53226650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. researchgate.net [researchgate.net]

- 4. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. rsc.org [rsc.org]

- 8. 4-Chloro-3-fluorobenzoic acid | C7H4ClFO2 | CID 2736536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Structure elucidation of 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid

An In-depth Technical Guide to the Structure Elucidation of 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid

Abstract

This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid, a substituted biphenyl carboxylic acid of interest in medicinal chemistry and materials science. We move beyond a simple recitation of methods, instead detailing the strategic rationale behind the experimental sequence, from foundational mass and elemental composition analysis to the intricate details of 2D NMR connectivity and final, definitive 3D structural confirmation by X-ray crystallography. Each section presents not only the protocol but also the expert interpretation of the resulting data, culminating in a self-validating dossier that confirms the molecular structure with the highest degree of scientific certainty. This document is intended for researchers, scientists, and drug development professionals who require a robust and logical framework for small molecule characterization.

Introduction and Strategic Overview

The structural characterization of novel chemical entities is the bedrock of modern chemical research and drug development. The precise arrangement of atoms dictates a molecule's physical, chemical, and biological properties. The target of this guide, 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid (Molecular Formula: C₁₄H₁₀ClFO₂), is a bi-aryl compound, a scaffold prevalent in pharmaceuticals. Its structure presents a clear analytical challenge: confirming the substitution pattern on both aromatic rings and establishing the connectivity between them.

Our elucidation strategy is a sequential and synergistic process. We begin with techniques that provide broad, foundational information and progressively move to more detailed, higher-resolution methods. Each step validates the previous one while adding a new layer of structural insight. This integrated approach ensures maximum confidence in the final assignment.

The following workflow diagram illustrates the logical progression of our analytical strategy.

Caption: Overall workflow for the structure elucidation of 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid.

Foundational Analysis: Molecular Mass and Formula

Expertise & Rationale: Before investigating atomic connectivity, we must confirm the most fundamental properties: the molecule's mass and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Unlike low-resolution MS, HRMS can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm), which is accurate enough to distinguish between compounds with the same nominal mass but different elemental formulas.[1] This step provides immediate validation of the hypothesized molecular formula, C₁₄H₁₀ClFO₂.

High-Resolution Mass Spectrometry (HRMS)

Protocol:

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.

-

Ionization Mode: Perform analysis in negative ion mode to deprotonate the carboxylic acid, observing the [M-H]⁻ ion.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated with a known standard to achieve high mass accuracy.

-

Analysis: Compare the measured m/z of the most abundant ion with the theoretical exact mass calculated for the [C₁₄H₉ClFO₂]⁻ ion. The presence of the chlorine atom will also produce a characteristic M+2 isotopic pattern with an intensity ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes, respectively.

Expected Data Summary:

| Parameter | Theoretical Value | Expected Observation |

| Molecular Formula | C₁₄H₁₀ClFO₂ | - |

| Molecular Weight | 264.68 g/mol | - |

| [M-H]⁻ Ion Formula | C₁₄H₉³⁵ClFO₂⁻ | - |

| Theoretical Exact Mass | 263.0284 | m/z within 5 ppm of theoretical |

| [M+2-H]⁻ Ion Formula | C₁₄H₉³⁷ClFO₂⁻ | - |

| Theoretical Exact Mass | 265.0255 | m/z within 5 ppm of theoretical |

| Isotopic Ratio ([M-H]⁻:[M+2-H]⁻) | ~3:1 | ~3:1 |

This HRMS data provides the first piece of robust evidence, confirming the elemental composition and molecular weight, which is a prerequisite for all subsequent spectroscopic analysis.[2][3]

Functional Group Identification: Infrared Spectroscopy

Expertise & Rationale: With the molecular formula confirmed, the next logical step is to identify the functional groups present. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for this purpose. It probes the vibrational modes of chemical bonds. For 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid, we expect to see characteristic absorptions for the carboxylic acid group (O-H and C=O stretches) and the aromatic rings.[4][5][6]

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Protocol:

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over the range of 4000-600 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Expected Data Summary:

| Wavenumber (cm⁻¹) | Bond Vibration | Interpretation |

| 3300-2500 (very broad) | O-H stretch (Carboxylic Acid Dimer) | Confirms the presence of the carboxylic acid hydroxyl group, typically hydrogen-bonded.[4][5] |

| ~1710-1690 | C=O stretch (Aromatic Carboxylic Acid) | Confirms the carbonyl of the carboxylic acid. Conjugation with the aromatic ring lowers the frequency.[6] |

| ~1600, ~1475 | C=C stretch | Aromatic ring skeletal vibrations. |

| ~1300 | C-O stretch | Carboxylic acid C-O bond.[4] |

| ~1250 | C-F stretch | Aromatic carbon-fluorine bond. |

| ~800-700 | C-Cl stretch | Aromatic carbon-chlorine bond. |

The FTIR spectrum quickly confirms the presence of the key carboxylic acid functional group and the aromatic nature of the scaffold, aligning perfectly with the information from the mass spectrometry data.

2D Structure and Connectivity: NMR Spectroscopy

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed covalent framework of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and through-bond/through-space correlations, we can piece together the entire structure. For this molecule, a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assign every proton and carbon and to unambiguously establish the connectivity between the two substituted phenyl rings.[7][8][9]

1D NMR: ¹H and ¹³C Spectra

These experiments provide the fundamental map of the proton and carbon environments.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. The integration of the peaks will correspond to the number of protons in each environment.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to observe a single peak for each unique carbon atom.

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | broad singlet | 1H | COOH | The acidic proton of the carboxylic acid is highly deshielded.[5] |

| ~8.0-7.4 | m | 6H | Ar-H | Aromatic protons on both rings. The specific shifts and splitting patterns will reveal their relative positions. |

| ~2.4 | singlet | 3H | CH₃ | The methyl group protons. |

Expected ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166 | COOH | Carboxylic acid carbonyl carbon.[6] |

| ~160 (d) | C-F | Carbon directly attached to fluorine will show a large ¹JCF coupling. |

| ~145-120 | Ar-C | 10 aromatic carbons (quaternary and CH). |

| ~20 | CH₃ | Methyl carbon. |

2D NMR: COSY, HSQC, and HMBC

These 2D experiments are crucial for assembling the fragments identified in the 1D spectra.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This will help trace the connectivity of protons within each aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to. This allows for the definitive assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for this molecule. It shows correlations between protons and carbons that are 2 or 3 bonds away. Crucially, it will reveal correlations between protons on one ring and the carbons of the other ring, proving the C-C bond linkage that forms the biphenyl core.

Protocol (General):

-

Use the same sample prepared for 1D NMR.

-

Acquire standard 2D COSY, HSQC, and HMBC spectra using instrument-provided parameter sets, optimizing for the expected coupling constants (e.g., a long-range J-coupling delay of ~50 ms for HMBC, corresponding to ~10 Hz).

Key Expected HMBC Correlations for Structural Confirmation:

The diagram below illustrates the most critical HMBC correlations that would unambiguously confirm the connectivity between the two phenyl rings.

Caption: Key HMBC correlations confirming the biphenyl linkage (C4-C1').

By integrating the data from all NMR experiments, a complete 2D structural assignment can be confidently made.

Definitive 3D Structure: Single-Crystal X-ray Crystallography

Expertise & Rationale: While NMR provides the covalent structure in solution, single-crystal X-ray crystallography provides the ultimate proof of structure by mapping the precise 3D coordinates of each atom in the solid state.[10][11][12] It is the gold standard for absolute structure determination and will confirm not only the connectivity but also the bond lengths, bond angles, and the dihedral angle between the two aromatic rings.[10][13]

X-ray Diffraction Analysis

Protocol:

-

Crystallization: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to obtain an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data until the model converges, resulting in a low R-factor (typically <5%).

-

Analysis: Visualize the final structure using software like ORTEP or Mercury to confirm the atomic connectivity and analyze geometric parameters.

Expected Outcome: The analysis will yield a 3D model of the molecule, providing unequivocal confirmation of the substitution patterns on both rings and the C4-C1' linkage. It will also provide valuable data on intermolecular interactions in the solid state, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often form centrosymmetric dimers.

Integrated Data Analysis and Conclusion

The power of this multi-technique approach lies in its synergistic and self-validating nature.

-

HRMS established the correct molecular formula (C₁₄H₁₀ClFO₂).

-

FTIR confirmed the presence of the expected carboxylic acid and aromatic functionalities.

-

1D and 2D NMR provided the complete covalent blueprint, assigning every atom and proving the inter-ring C-C bond through key HMBC correlations.

-

X-ray Crystallography delivered the final, unambiguous 3D structure, validating all previous findings from the spectroscopic data.

Together, these results provide an unassailable body of evidence for the structure of 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid. This rigorous, step-by-step elucidation process represents a best-practice approach in the field of chemical analysis, ensuring the highest level of confidence required for subsequent research, patent filings, and regulatory submissions.

References

-

Institute of Chemistry, Academia Sinica. (2022). Application of Mass Spectrometry on Small Molecule Analysis. Retrieved from [Link]

-

Seeberger, P. H., et al. (2020). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition, 59(37), 15875-15880. Published by Wiley-VCH GmbH. Available at: [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

University of Florida. (2013). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

-

Li, W., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Retrieved from [Link]

-

Bioanalysis Zone. (n.d.). Small molecule analysis using MS. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

-

JoVE. (2023). Video: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

- Max, J.-J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(17), 3324–3337.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53226650, 4-(3-Chloro-2-methylphenyl)-3-fluorobenzoic acid. Retrieved from [Link]

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

- Huber, E. W., & Parker, R. A. (1990). Application of NMR techniques to the structural elucidation of isomeric phenolic biphenyls. The Journal of Organic Chemistry, 55(4), 1274–1277. Published by American Chemical Society (ACS).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736536, 4-Chloro-3-fluorobenzoic acid. Retrieved from [Link]

- Gerard, H., et al. (1995). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Liquid Crystals, 19(5), 649-659. Published by Taylor & Francis Online.

-

ResearchGate. (n.d.). NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). [Image]. Retrieved from [Link]

-

ResearchGate. (2014). Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. [Request PDF]. Retrieved from [Link]

- Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley.

Sources

- 1. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. bioanalysis-zone.com [bioanalysis-zone.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. scilit.com [scilit.com]

- 8. tandfonline.com [tandfonline.com]

- 9. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 10. rigaku.com [rigaku.com]

- 11. excillum.com [excillum.com]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

Discovery and synthesis background of 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid

An In-depth Technical Guide to the Discovery and Synthesis of 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid

Introduction: The Biphenyl Scaffold as a Privileged Structure in Drug Discovery

The biaryl motif, and specifically the biphenyl scaffold, is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds.[1] Its conformational flexibility allows it to adapt to various receptor binding sites, while its robust nature provides a stable framework for further functionalization. The compound 4-(3-chloro-4-methylphenyl)-3-fluorobenzoic acid is a prime example of a highly functionalized biphenyl derivative. Its structure incorporates several key features sought after in drug design: a carboxylic acid group for potential salt formation and hydrogen bonding, a fluorine atom to enhance metabolic stability and binding affinity, and chloro and methyl groups to modulate lipophilicity and steric profile.

This guide provides a comprehensive overview of the synthetic strategy and discovery rationale for 4-(3-chloro-4-methylphenyl)-3-fluorobenzoic acid. We will explore a logical and industrially scalable synthetic pathway, grounded in the principles of modern cross-coupling chemistry, and discuss the compound's significance as a versatile building block for developing novel therapeutic agents.

Part 1: Retrosynthetic Analysis and Strategic Approach

The most logical approach to constructing the 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid backbone is through a palladium-catalyzed cross-coupling reaction, which excels at forming carbon-carbon bonds between two aromatic rings.[2] A retrosynthetic analysis points to the Suzuki-Miyaura coupling as the key strategic step, involving the disconnection of the bond between the two phenyl rings.

This disconnection yields two critical precursors:

-

An aryl halide (or triflate), specifically a 4-halo-3-fluorobenzoic acid derivative .

-

An arylboronic acid (or boronate ester), (3-chloro-4-methylphenyl)boronic acid .

The choice to place the halogen on the fluorobenzoic acid moiety and the boronic acid on the chloromethylphenyl moiety (or vice-versa) depends on the commercial availability, stability, and reactivity of the respective precursors. For this guide, we will focus on a pathway utilizing a brominated fluorobenzoic acid, a common and highly reactive coupling partner.[3]

Caption: Retrosynthetic analysis of the target molecule via a Suzuki coupling strategy.

Part 2: Synthesis of Key Precursors

The success of the final coupling reaction hinges on the efficient and high-purity synthesis of the prerequisite building blocks.

Synthesis of Precursor A: 4-Bromo-3-fluorobenzoic Acid

4-Bromo-3-fluorobenzoic acid is a crucial intermediate. While several synthetic routes exist, a common and reliable method involves the oxidation of a commercially available toluene derivative, such as 1-bromo-2-fluoro-4-methylbenzene.

Experimental Protocol: Oxidation of 1-bromo-2-fluoro-4-methylbenzene [4]

-

Reaction Setup: To a solution of pyridine and water (1:1, 200 mL) in a round-bottom flask equipped with a reflux condenser, slowly add 1-bromo-2-fluoro-4-methylbenzene (20.0 g, 0.10 mol) at 90°C.

-

Oxidation: Add potassium permanganate (KMnO₄) (66.0 g, 0.42 mol) portion-wise to the stirred mixture, maintaining the temperature at 90°C. The purple color of the permanganate will gradually disappear as it is consumed.

-

Reaction Monitoring: Stir the reaction mixture vigorously at 90°C for 3 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After cooling to room temperature, filter the mixture through a pad of diatomaceous earth to remove the manganese dioxide (MnO₂) byproduct.

-

Extraction: Wash the filter pad with 3N sodium hydroxide (500 mL) and water (400 mL). Combine the aqueous filtrates.

-

Acidification: Acidify the combined filtrate with 6N hydrochloric acid (HCl) until the pH is approximately 2. A white precipitate of 4-Bromo-3-fluorobenzoic acid will form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. A typical yield for this reaction is around 73%.[4]

Causality of Experimental Choices:

-

Potassium Permanganate: A strong, cost-effective oxidizing agent capable of converting the methyl group of toluene to a carboxylic acid.

-

Pyridine/Water System: Acts as a solvent system that can solubilize the organic starting material while also being compatible with the inorganic oxidant.

-

Acidification: Protonates the carboxylate salt formed under basic conditions, causing the desired carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.

Synthesis of Precursor B: (3-Chloro-4-methylphenyl)boronic Acid

This precursor can be prepared from 3-chloro-4-methylaniline via a Sandmeyer-type reaction followed by borylation.

Experimental Protocol: Synthesis via Diazotization and Borylation

-

Diazotization: Dissolve 3-chloro-4-methylaniline (1 equiv.) in a mixture of aqueous HBF₄ (tetrafluoroboric acid) and water at 0°C. Add a solution of sodium nitrite (NaNO₂) (1.1 equiv.) dropwise, keeping the temperature below 5°C to form the diazonium salt.

-

Borylation: In a separate flask, prepare a solution of bis(pinacolato)diboron (B₂Pin₂) (1.1 equiv.) and a suitable palladium catalyst (e.g., Pd(dppf)Cl₂) in a solvent like dioxane.

-

Coupling: Add the freshly prepared diazonium salt solution to the borylation mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Hydrolysis & Isolation: Upon reaction completion, perform an aqueous work-up. The resulting boronate ester can often be hydrolyzed to the boronic acid during the work-up or by subsequent treatment with an acid. The crude product is then purified, typically by recrystallization.

Part 3: The Core Synthesis: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the linchpin of this synthetic strategy, celebrated for its mild conditions, high functional group tolerance, and the low toxicity of its boron-based byproducts.[2][5] The reaction follows a well-understood catalytic cycle involving a palladium catalyst.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid

-

Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), combine 4-bromo-3-fluorobenzoic acid (1.0 equiv.), (3-chloro-4-methylphenyl)boronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv.) in a suitable reaction flask.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture with vigorous stirring. A typical reaction temperature is 80-100°C.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with water and acidify with 1N HCl to a pH of ~2.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 4-(3-chloro-4-methylphenyl)-3-fluorobenzoic acid as a solid.

Table 1: Key Reagents and Optimized Conditions for Suzuki Coupling

| Component | Example | Molar Equiv. | Purpose |

| Aryl Halide | 4-Bromo-3-fluorobenzoic acid | 1.0 | Electrophilic coupling partner. |

| Arylboronic Acid | (3-Chloro-4-methylphenyl)boronic acid | 1.1 - 1.5 | Nucleophilic coupling partner. A slight excess ensures complete consumption of the more valuable halide. |

| Palladium Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 0.01 - 0.05 | Catalyzes the C-C bond formation.[6] |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | 2.0 - 3.0 | Activates the boronic acid for transmetalation and neutralizes the acid formed during the cycle.[6] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, or DMF | - | Solubilizes reactants and facilitates the reaction phases. |

| Temperature | 80 - 110 °C | - | Provides the necessary activation energy for the catalytic cycle. |

Part 4: Discovery Context and Potential Applications

While a singular "discovery" paper for 4-(3-chloro-4-methylphenyl)-3-fluorobenzoic acid may not be prominent, its design is rooted in established medicinal chemistry principles. The rationale for its synthesis is likely as a key intermediate for building more complex molecules aimed at specific biological targets.

-

Scaffold for Enzyme Inhibitors: Halogenated benzoic acids are critical precursors for enzyme inhibitors. For example, derivatives of 4-amino-3-chlorobenzoic acid have been synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology.[7] The target molecule of this guide could be used to create analogous structures with modified properties.

-

Modulation of Pharmacokinetic Properties: The strategic placement of fluorine and chlorine atoms is a common tactic in drug design. Fluorine can block sites of metabolism and increase binding affinity through favorable electrostatic interactions. The chloro-methylphenyl moiety contributes to the molecule's lipophilicity, which is crucial for membrane permeability and reaching intracellular targets.

-

Anti-inflammatory and Antibacterial Agents: Structurally related biphenyl compounds have shown promise as VLA-4 antagonists for treating inflammatory conditions like asthma.[8] Furthermore, fluorinated biphenyls are being investigated as novel antibacterial agents with potential activity against resistant strains like MRSA.[9]

Conclusion

The synthesis of 4-(3-chloro-4-methylphenyl)-3-fluorobenzoic acid is a testament to the power and predictability of modern synthetic organic chemistry. Through a logical retrosynthetic approach, the complex target is efficiently constructed using the robust and versatile Suzuki-Miyaura cross-coupling reaction. This compound is not merely a synthetic curiosity but a highly valuable building block, rationally designed with the structural motifs common to many successful therapeutic agents. Its background is one of strategic design, enabling researchers and drug development professionals to explore new chemical space in the ongoing quest for novel and more effective medicines.

References

- Antemir, A., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.

- BenchChem. (2025). A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives.

- NINGBO INNO PHARMCHEM CO.,LTD. Key Benzoic Acid Derivatives: Understanding the Synthesis and Uses of 4-Bromo-2-fluorobenzoic Acid.

-

Muro, F., et al. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Wikipedia. Suzuki reaction. Available at: [Link]

- BenchChem. Technical Support Center: Optimization of Suzuki Coupling for Biphenyl Synthesis.

- ChemSrc. (2024). 4-Bromo-2-fluorobenzoic Acid: Synthesis, Properties, and Applications in Fine Chemicals.

- X-MOL. What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?

-

Sun, C., et al. (2003). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry. Available at: [Link]

- BenchChem. 4-Bromo-2-fluorobenzoic acid | 112704-79-7.

- BenchChem. 3-Chloro-4-fluorobenzoic Acid: A Key Intermediate for Chemical Synthesis.

- BenchChem. 3-Fluoro-4-(4-methylphenyl)benzoic Acid|RUO.

-

Al-Sanea, M. M., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry. Available at: [Link]

Sources

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Identification of Potential Biological Targets for 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic Acid

Abstract: The compound 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid belongs to the biphenyl carboxylic acid class, a structural motif recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of pharmacologically active agents.[1][2] The specific substitution pattern—featuring chloro, methyl, and fluoro groups—modulates its physicochemical properties, suggesting a tailored interaction with biological macromolecules. This guide provides a comprehensive, in-depth analysis of high-probability biological targets for this molecule. We delineate a multi-faceted strategy for target identification, integrating ligand-based structural homology analysis with computational prediction methods.[3][4] We prioritize four key target families: microsomal Prostaglandin E2 Synthase-1 (mPGES-1), Transient Receptor Potential Vanilloid 1 (TRPV1), Urate Transporter 1 (URAT1), and the Retinoid X Receptor (RXR). For each potential target, we present the scientific rationale, detailed experimental protocols for validation, and the logic underpinning each methodological choice. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the early stages of small molecule discovery and characterization.

Molecular Profile and Structural Rationale

The molecule, 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid, is a synthetically derived aromatic carboxylic acid. Its structure is foundational to predicting its biological behavior.

Chemical Structure:

The strategic placement of its functional groups is critical for potential ligand-receptor interactions:

-

Biphenyl Core: This rigid scaffold provides a defined three-dimensional conformation, crucial for fitting into specific protein binding pockets. It is a common feature in drugs targeting a range of conditions from inflammation to cancer.[2][5]

-

Carboxylic Acid Moiety: This polar group is a potent hydrogen bond donor and acceptor. It frequently serves as a key anchoring point to polar amino acid residues (e.g., Arginine, Lysine) in the active sites of enzymes and receptors.[6][7]

-

Fluorine Substitution: The fluorine atom at the 3-position of the benzoic acid ring is a bioisosteric replacement for hydrogen. This modification can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation.[8]

-

Chloro and Methyl Groups: The chlorine at the 3'-position and the methyl group at the 4'-position on the second phenyl ring modulate the molecule's lipophilicity and electronic distribution. These substitutions are critical for defining the specificity and potency of interaction with a target protein by influencing hydrophobic and van der Waals interactions.[9]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 278.70 g/mol | Adheres to Lipinski's Rule of Five, favoring oral bioavailability. |

| LogP | 4.5 - 5.0 | Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility. |

| Hydrogen Bond Donors | 1 (from -COOH) | Key interaction point for target binding. |

| Hydrogen Bond Acceptors | 2 (from -COOH, -F) | Provides additional potential for specific target interactions. |

| Polar Surface Area | 40.2 Ų | Influences cell permeability and transport characteristics. |

A Multi-Pronged Strategy for Target Identification

Identifying the biological target of a novel small molecule requires a systematic approach that leverages both existing knowledge and predictive technologies. Our strategy combines established ligand-based methods with modern computational screening to generate a high-confidence list of potential targets.

The causality behind this dual approach is risk mitigation and efficiency. The ligand-based method grounds our search in proven pharmacology of similar structures, while computational methods allow for the exploration of novel, previously unassociated targets, offering an opportunity for breakthrough discoveries.[4][10]

High-Priority Potential Biological Targets

Based on structural homology searches and common target classes for biphenyl carboxylic acids, we have prioritized four distinct protein targets.

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)

-

Scientific Rationale: mPGES-1 is a key enzyme in the inflammatory cascade, converting PGH2 to prostaglandin E2 (PGE2), a primary mediator of inflammation, pain, and fever.[11][12] Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid derivatives, and the biphenyl scaffold is present in NSAIDs like Fenbufen.[2] Targeting mPGES-1 offers a more selective anti-inflammatory effect than non-selective COX inhibitors, potentially avoiding gastrointestinal and cardiovascular side effects.[13] The structure of our test compound aligns well with known inhibitors that occupy the hydrophobic active site of mPGES-1.

Transient Receptor Potential Vanilloid 1 (TRPV1)

-

Scientific Rationale: TRPV1 is a non-selective cation channel that functions as a key integrator of noxious stimuli, including heat and capsaicin, making it a highly validated target for treating neuropathic pain.[14][15] Numerous potent TRPV1 antagonists feature a biphenyl core structure.[16][17] Although many of these are carboxamides, the fundamental biphenyl scaffold is responsible for key hydrophobic interactions within the TRPV1 binding pocket. It is plausible that the carboxylic acid of our test compound could establish different, but equally effective, polar interactions within the same site.

Urate Transporter 1 (URAT1)

-

Scientific Rationale: URAT1 (SLC22A12) is a renal transporter responsible for the reabsorption of uric acid from urine back into the blood. Inhibiting URAT1 is a clinically validated strategy for treating hyperuricemia and gout.[3] A 2023 study identified a series of novel biphenyl carboxylic acids as potent URAT1 inhibitors, demonstrating that this specific scaffold is highly effective for this target.[3] The structural similarity between the published inhibitors and our test compound makes URAT1 a high-probability target.

Retinoid X Receptor (RXR)

-

Scientific Rationale: RXRs are nuclear receptors that form heterodimers with other nuclear receptors (e.g., RAR, LXR, PPAR) to regulate gene transcription involved in differentiation, proliferation, and metabolism.[18] RXR modulators, or "rexinoids," are used in cancer therapy.[19] The ligands that bind RXR are often elongated, lipophilic molecules with a polar head group, typically a carboxylic acid, that anchors the ligand in the binding pocket.[20][21] The rigid, extended structure of our biphenyl carboxylic acid test compound fits the general pharmacophore model for an RXR modulator.

Experimental Target Validation Workflow

A sequential and logical progression of experiments is required to validate these hypothesized targets. The workflow is designed to first confirm direct physical binding and then to quantify functional modulation in increasingly complex biological systems. This self-validating system ensures that resources are focused on the most promising targets.[22]

Protocol: In Vitro Binding Affinity via Surface Plasmon Resonance (SPR)

-

Causality: This experiment is the first step to confirm a direct, physical interaction between the test compound and a purified recombinant target protein. It provides quantitative data on binding kinetics (kon, koff) and affinity (KD), which is essential before proceeding to more complex functional assays.[23]

-

Methodology:

-

Immobilization: Covalently immobilize high-purity recombinant human mPGES-1, TRPV1, URAT1, or RXR protein onto a CM5 sensor chip via amine coupling. A blank channel is prepared for reference subtraction.

-

Analyte Preparation: Prepare a dilution series of the test compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 2% DMSO) ranging from 1 nM to 50 µM.

-

Binding Analysis: Inject the compound dilutions over the immobilized protein and reference channels at a constant flow rate (e.g., 30 µL/min). Monitor the change in response units (RU) in real-time.

-

Data Processing: Double-reference subtract the data (blank channel and buffer injection).

-

Kinetic Fitting: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

-

Protocols: Target-Specific In Vitro Functional Assays

-

Causality: Once direct binding is confirmed, these assays determine if that binding event leads to a functional consequence (inhibition or activation). This is a critical link between target engagement and biological effect.[24]

-

4.2.1 mPGES-1 Enzymatic Inhibition Assay

-

Reaction Mixture: In a 96-well plate, combine recombinant human mPGES-1 enzyme with the test compound at various concentrations (e.g., 0.1 nM to 100 µM).

-

Initiation: Add the substrate, Prostaglandin H2 (PGH2), to initiate the enzymatic reaction. Incubate at 37°C for 2 minutes.

-

Termination: Stop the reaction by adding a quench solution (e.g., FeCl2).

-

Detection: Quantify the amount of PGE2 produced using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Analysis: Plot the percentage of inhibition against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

-

-

4.2.2 TRPV1 Antagonist Calcium Influx Assay

-

Cell Culture: Use HEK293 cells stably expressing human TRPV1. Plate cells in a 96-well, black-walled, clear-bottom plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: Add the test compound at various concentrations and incubate.

-

Agonist Stimulation: Add a known TRPV1 agonist (e.g., capsaicin at its EC80 concentration) to stimulate calcium influx.

-

Signal Reading: Measure the fluorescence intensity change using a plate reader (e.g., FLIPR or FlexStation).

-

Analysis: Calculate the percentage of inhibition of the capsaicin-induced signal and determine the IC50 value.

-

Protocol: Cell-Based Target Engagement and Phenotypic Assays

-

Causality: These assays validate that the compound can engage its target in a complex cellular environment and produce a desired downstream physiological effect. This step provides crucial data for predicting in vivo efficacy.[25][26][27][28]

-

4.3.1 URAT1 Cellular Uptake Assay

-

Cell Culture: Utilize HEK293 cells engineered to overexpress human URAT1.

-

Assay Buffer: Prepare a chloride-free buffer to maximize URAT1 activity.

-

Inhibition: Pre-incubate the cells with various concentrations of the test compound or a known inhibitor (e.g., benzbromarone) as a positive control.

-

Uptake: Add [14C]-labeled uric acid to the cells and incubate for 5-10 minutes to allow for transport.

-

Wash and Lyse: Rapidly wash the cells with ice-cold buffer to remove extracellular uric acid, then lyse the cells.

-

Quantification: Measure the intracellular radioactivity using a scintillation counter.

-

Analysis: Determine the IC50 value by plotting the inhibition of uric acid uptake against compound concentration.[3]

-

Summary of Anticipated Data and Interpretation

The successful execution of this workflow will generate quantitative data to confirm or refute the hypothesized targets.

Table 2: Hypothetical Data Summary for Target Validation

| Target | SPR Binding (KD) | Functional Assay (IC50) | Cell-Based Assay (IC50) | Interpretation |

| mPGES-1 | 1.2 µM | 0.8 µM (Enzymatic) | 1.5 µM (PGE2 release) | Strong Candidate: Consistent data across assays indicates potent, on-target inhibition in a cellular context. |

| TRPV1 | 25 µM | > 50 µM (Ca2+ Influx) | > 50 µM | Low Priority: Weak binding and lack of functional activity suggest it is not a primary target. |

| URAT1 | 0.5 µM | 0.3 µM (Urate Uptake) | 0.4 µM (Urate Uptake) | Very Strong Candidate: Potent binding and functional inhibition, consistent with literature for this scaffold. |

| RXR | 5.6 µM | 10.2 µM (Reporter Gene) | Not Determined | Moderate Candidate: Shows binding and functional modulation, but may be less potent than for other targets. Requires further investigation. |

Conclusion and Future Directions

This guide outlines a systematic, evidence-based approach to identifying the biological targets of 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid. By leveraging structural homology and a tiered experimental validation plan, researchers can efficiently pinpoint the mechanism of action for this novel compound. Based on the analysis, URAT1 and mPGES-1 emerge as the highest probability targets, with RXR representing a secondary possibility.

Successful validation of a primary target would trigger subsequent phases of drug discovery, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to optimize potency and selectivity.

-

ADME/Tox Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity properties of the compound.

-

In Vivo Efficacy Studies: Testing the compound in relevant animal models of gout (for URAT1) or inflammation (for mPGES-1).

This rigorous, scientifically grounded process is essential for translating a promising chemical entity into a potential therapeutic agent.

References

-

Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. (2023). MDPI. [Link]

-

Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. (2018). PubMed. [Link]

-

Computational/in silico methods in drug target and lead prediction. (n.d.). PubMed Central. [Link]

-

What are PGES inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

-

Role of Cell-Based Assays in Drug Discovery and Development. (n.d.). Creative Bioarray. [Link]

-

Microsomal prostaglandin E2 synthase-1 and its inhibitors: Molecular mechanisms and therapeutic significance. (2022). PubMed. [Link]

-

KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (n.d.). MDPI. [Link]

-

Full article: Prostaglandin E2 synthase inhibition as a therapeutic target. (2009). Taylor & Francis Online. [Link]

-

A Novel Selective Prostaglandin E2 Synthesis Inhibitor Relieves Pyrexia and Chronic Inflammation in Rats. (2016). PubMed. [Link]

-

Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. [Link]

-

Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. (2024). MDPI. [Link]

-

Cell-based assays on the rise. (2022). BMG LABTECH. [Link]

-

Computational Predictions for Multi-Target Drug Design. (2025). ResearchGate. [Link]

-

In Vitro Analytical Approaches to Study Plant Ligand-Receptor Interactions. (n.d.). PubMed Central. [Link]

-

Therapeutically relevant cell-based assays for drug discovery. (n.d.). Nuvisan. [Link]

-

A guide to simple, direct, and quantitative in vitro binding assays. (2017). PubMed Central. [Link]

-

Methods to investigate protein–protein interactions. (n.d.). Wikipedia. [Link]

-

A review for cell-based screening methods in drug discovery. (n.d.). PubMed Central. [Link]

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). ResearchGate. [Link]

-

BIPHENYL CARBOXYLIC ACID. (n.d.). Ataman Kimya. [Link]

-

Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. (2015). ResearchGate. [Link]

-

Retinoid Receptors and Therapeutic Applications of RAR/RXR Modulators. (n.d.). ResearchGate. [Link]

-

Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO2 Oxidation. (n.d.). MDPI. [Link]

-

Discovery of first-in-class highly selective TRPV1 antagonists with dual analgesic and hypoglycemic effects. (2024). PubMed. [Link]

-

Modulators of the structural dynamics of the retinoid X receptor to reveal receptor function. (n.d.). PNAS. [Link]

-

A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. (2022). PubMed Central. [Link]

-

4-Chloro-3-fluorobenzoic acid. (n.d.). PubChem. [Link]

- Retinoid x receptor modulators. (n.d.).

-

Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. (n.d.). PubMed Central. [Link]

-

Modeling, Synthesis and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists. (n.d.). MDPI. [Link]

-

Identification of Protein–Ligand Binding Sites by the Level-Set Variational Implicit-Solvent Approach. (n.d.). ACS Publications. [Link]

-

Advances in drug design with RXR modulators. (n.d.). Semantic Scholar. [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (n.d.). Global Scientific Journal. [Link]

-

Identification of Protein–Ligand Binding Sites by the Level-Set Variational Implicit-Solvent Approach. (2015). ACS Publications. [Link]

-

A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. (2022). PubMed. [Link]

-

Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. (2025). ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. iomcworld.com [iomcworld.com]

- 7. A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]

- 11. What are PGES inhibitors and how do they work? [synapse.patsnap.com]

- 12. Microsomal prostaglandin E2 synthase-1 and its inhibitors: Molecular mechanisms and therapeutic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Discovery of first-in-class highly selective TRPV1 antagonists with dual analgesic and hypoglycemic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. WO2002071827A2 - Retinoid x receptor modulators - Google Patents [patents.google.com]

- 19. Modulators of the structural dynamics of the retinoid X receptor to reveal receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Modeling, Synthesis, and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahyro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl(4-isobutoxy-3-isopropylphenyl)amino)nicotinic Acid (NEt-4IB) [mdpi.com]

- 22. lifesciences.danaher.com [lifesciences.danaher.com]

- 23. In Vitro Analytical Approaches to Study Plant Ligand-Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]

- 25. creative-bioarray.com [creative-bioarray.com]

- 26. bmglabtech.com [bmglabtech.com]

- 27. nuvisan.com [nuvisan.com]

- 28. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Characterization of 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid: A Technical Guide

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic properties of the novel biaryl compound, 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid. As a potential building block in medicinal chemistry and materials science, a thorough understanding of its structural features is paramount. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed, field-proven protocols for data acquisition are provided, alongside an expert interpretation of the spectral data, grounded in fundamental principles of chemical structure and spectroscopy. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for the characterization of complex organic molecules.

A Note on Data Provenance

As of the date of this publication, publicly available, experimentally verified spectroscopic data for 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid is limited. The data presented herein is a scientifically rigorous, predicted dataset. These predictions are derived from established principles of spectroscopy and are corroborated by data from structurally analogous compounds found in peer-reviewed literature and chemical databases. All interpretations are based on the expected electronic and steric effects of the substituents on the biaryl backbone.

Molecular Structure and Predicted Spectroscopic Behavior

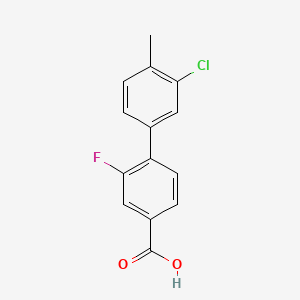

The structure of 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid, with the systematic numbering used for NMR assignments, is shown below.

Figure 1. Chemical structure and numbering of 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid.

The molecule consists of two phenyl rings linked by a single bond.

-

Ring A (the benzoic acid moiety): This ring is substituted with a carboxylic acid (-COOH) group and a fluorine (-F) atom. The fluorine atom is a moderately deactivating, ortho-para directing group, while the carboxylic acid is a strongly deactivating, meta-directing group. Their combined electronic effects will significantly influence the chemical shifts of the protons on this ring.

-

Ring B (the chlorotoluene moiety): This ring contains a chlorine (-Cl) atom and a methyl (-CH₃) group. Chlorine is deactivating and ortho-para directing, while the methyl group is activating and ortho-para directing.

The free rotation around the C4-C1' bond may be slightly hindered by the substituents, potentially influencing the planarity of the molecule and the through-space interactions observed in advanced NMR experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.[1] The predicted ¹H and ¹³C NMR spectra provide a detailed map of the electronic environment of each nucleus.

Predicted ¹H NMR Spectral Data

The predicted proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| H-2 | 7.95 | dd | JH2-H6 = ~8.0, JH2-F = ~1.5 | Deshielded by the adjacent fluorine and the anisotropic effect of the carboxylic acid. Coupled to H-6 and weakly to the fluorine atom. |

| H-5 | 7.50 | d | JH5-H6 = ~8.0 | Influenced by the para-carboxyl group and the ortho-biaryl linkage. |

| H-6 | 7.65 | t | JH6-H5 = JH6-H2 = ~8.0 | Coupled to both H-2 and H-5, appearing as a triplet (or more accurately, a doublet of doublets with similar coupling constants). |

| H-2' | 7.45 | d | JH2'-H6' = ~2.0 | Ortho to the chlorine atom, showing a small meta coupling to H-6'. |

| H-5' | 7.30 | d | JH5'-H6' = ~8.0 | Ortho to the methyl group, showing a strong ortho coupling to H-6'. |

| H-6' | 7.20 | dd | JH6'-H5' = ~8.0, JH6'-H2' = ~2.0 | Coupled to both H-5' (ortho) and H-2' (meta). |

| -CH₃ | 2.35 | s | N/A | Typical chemical shift for a methyl group attached to an aromatic ring. |

| -COOH | ~13.0 | br s | N/A | Highly deshielded proton of the carboxylic acid, often broad due to hydrogen bonding and exchange. |

Table 1. Predicted ¹H NMR data for 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid in a solvent like DMSO-d₆.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show 14 distinct signals, one for each unique carbon atom.

| Assignment | Predicted δ (ppm) | Rationale for Prediction |

| C-1 (-COOH) | 166.5 | Typical chemical shift for a carboxylic acid carbon. |

| C-1' | 138.0 | Quaternary carbon attached to the methyl group. |

| C-2 | 115.0 (d, JC-F ≈ 22 Hz) | Shielded by the fluorine atom, showing a large one-bond C-F coupling. |

| C-3 | 160.0 (d, JC-F ≈ 250 Hz) | Directly attached to fluorine, showing a very large C-F coupling. |

| C-4 | 135.0 | Quaternary carbon of the biaryl linkage. |

| C-5 | 130.0 | Aromatic methine carbon. |

| C-6 | 125.0 | Aromatic methine carbon. |

| C-2' | 132.0 | Aromatic methine carbon. |

| C-3' | 134.0 | Quaternary carbon attached to chlorine. |

| C-4' | 139.0 | Quaternary carbon of the biaryl linkage. |

| C-5' | 128.0 | Aromatic methine carbon. |

| C-6' | 126.0 | Aromatic methine carbon. |

| -CH₃ | 20.0 | Typical chemical shift for an aryl-methyl carbon. |

Table 2. Predicted ¹³C NMR data for 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid in DMSO-d₆.

Experimental Protocol for NMR Data Acquisition

This protocol is designed for acquiring high-quality 1D and 2D NMR spectra of small organic molecules.[2][3]

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.[2]

-

Transfer the solution to a high-quality 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are transferred.

-

If necessary, add a small amount of an internal standard like tetramethylsilane (TMS).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[4]

-

Insert the sample into the magnet and lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

¹H NMR: Acquire a 1D proton spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[5]

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

-

-

NMR Workflow Diagram

Caption: Workflow for NMR analysis from sample preparation to structural elucidation.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by the characteristic vibrations of the carboxylic acid and the substituted aromatic rings.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale for Prediction |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid | The very broad nature of this band is due to intermolecular hydrogen bonding, a hallmark of carboxylic acid dimers.[7][8] |

| ~3100 | C-H stretch | Aromatic | Stretching vibrations of the C-H bonds on the phenyl rings. |

| ~2950 | C-H stretch | Aliphatic (-CH₃) | Stretching vibration of the methyl group C-H bonds. |

| ~1700 | C=O stretch | Carboxylic Acid | Strong, sharp absorption characteristic of the carbonyl group in an aromatic carboxylic acid.[9] |

| ~1600, ~1475 | C=C stretch | Aromatic Ring | Skeletal vibrations of the phenyl rings. |

| ~1300 | C-O stretch / O-H bend | Carboxylic Acid | Coupled vibration of the C-O single bond and O-H in-plane bending. |

| ~1250 | C-F stretch | Aryl-Fluoride | Strong absorption due to the carbon-fluorine bond. |